![molecular formula C23H17ClN4O2S B2507653 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326915-77-8](/img/structure/B2507653.png)
6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the use of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol . This reaction was catalyzed by concentrated hydrochloric acid and heated to reflux .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
- Thieno[2,3-d]pyrimidin-4(3H)-ones have been investigated as potential antitubercular agents. In a study, several compounds from this class exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Notably, compounds 13b and 29e demonstrated very good antimycobacterial activity (with minimum inhibitory concentrations in the range of 6–8 μM). These findings suggest that thienopyrimidinones hold promise for the development of new antitubercular drugs.
- Among the synthesized compounds, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (7j) displayed potent antitumor activity. While not all compounds exhibited strong effects, this specific compound demonstrated promising results . Further research could explore its mechanism of action and potential clinical applications.
Antitubercular Activity
Antitumor Properties
Mechanism of Action
The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
properties
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S/c1-13-5-3-4-6-16(13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)15-7-9-17(24)10-8-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYFPJACAHZWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one |
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